molecular formula C12H13NO2 B1676420 Methsuximide CAS No. 77-41-8

Methsuximide

Cat. No. B1676420
CAS RN: 77-41-8
M. Wt: 203.24 g/mol
InChI Key: AJXPJJZHWIXJCJ-UHFFFAOYSA-N
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Description

Methsuximide is an anticonvulsant medication primarily used for controlling absence (petit mal) seizures in the treatment of epilepsy . It is used after other medicines have been tried but are unable to control the seizures . This medicine works in the brain tissue to stop seizures .


Molecular Structure Analysis

Methsuximide is a succinimide anticonvulsant. The structure of Methsuximide contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups .


Chemical Reactions Analysis

Methsuximide undergoes extensive and predominantly cytochrome P450-mediated metabolism in the liver . About 80% of Methsuximide undergoes this metabolism, and the remainder is excreted unchanged in the urine .

Scientific Research Applications

Efficacy in Intractable Epilepsies

Methsuximide (MSM) has been evaluated for its efficacy and safety in children with intractable epilepsies. A study conducted by Sigler, Strassburg, and Boenigk (2001) found that MSM, when added to the therapeutic regimen of children who were refractory to various first-line antiepileptic drugs, resulted in a significant reduction in seizure frequency in a subset of patients. This study highlighted MSM's potential as an effective 'add-on' medication for managing difficult-to-treat epilepsies, demonstrating the drug's value in pediatric neurology (Sigler, Strassburg, & Boenigk, 2001).

Neurobiological Research

Beyond its clinical applications, methsuximide has been involved in neurobiological research to understand its effects on neuronal functions. Studies exploring the drug's impact on neurotransmission and neuronal activity provide insights into its mechanisms of action at the cellular level, contributing to a broader understanding of neuropharmacology and the potential for novel therapeutic strategies (Schlinger, Wilkenfield, & Poling, 2004).

Interaction with Other Medications

Research has also explored methsuximide's interactions with other medications, particularly its effect on serum levels of valproic acid. A study by Besag, Berry, and Vasey (2001) demonstrated that methsuximide could significantly reduce serum levels of valproic acid in patients. This interaction is crucial for clinicians to consider when co-administering these medications to avoid loss of seizure control or potential valproate toxicity, highlighting the importance of monitoring and adjusting doses accordingly (Besag, Berry, & Vasey, 2001).

Safety And Hazards

Methsuximide may cause side effects such as nausea, vomiting, stomach pain, loss of appetite, diarrhea, constipation, weight loss, headache, dizziness, drowsiness, blurred vision, or loss of balance or coordination . Serious and sometimes fatal infections may occur during treatment with Methsuximide . It’s important not to stop using Methsuximide suddenly as it may cause increased seizures .

properties

IUPAC Name

1,3-dimethyl-3-phenylpyrrolidine-2,5-dione
Source PubChem
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InChI

InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3
Source PubChem
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InChI Key

AJXPJJZHWIXJCJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID5023293
Record name Methsuximide
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Molecular Weight

203.24 g/mol
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Physical Description

Solid
Record name Methsuximide
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Boiling Point

121-122 °C at 0.1 mm Hg
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Solubility

Freely sol in methanol, alcohol, Slightly soluble in hot water; freely soluble in alcohol and ether; very soluble in chloroform., 2.13e+00 g/L
Record name METHSUXIMIDE
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Mechanism of Action

Binds to T-type voltage sensitive calcium channels. Voltage-sensitive calcium channels (VSCC) mediate the entry of calcium ions into excitable cells and are also involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division and cell death. The isoform alpha-1G gives rise to T-type calcium currents. T-type calcium channels belong to the "low-voltage activated (LVA)" group and are strongly blocked by mibefradil. A particularity of this type of channels is an opening at quite negative potentials and a voltage-dependent inactivation. T-type channels serve pacemaking functions in both central neurons and cardiac nodal cells and support calcium signaling in secretory cells and vascular smooth muscle. They may also be involved in the modulation of firing patterns of neurons which is important for information processing as well as in cell growth processes., Succinimide anticonvulsants are thought to increase the seizure threshold and suppress the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex. These effects may be due to direct modification of membrane function in excitable cells and/or alteration of chemically mediated neurotransmission. The specific effect of ethosuximide against absence seizures appears to be due to its ability to block T-type calcium channels at concentrations that do not affect other ion channels. /Succinimide anticonvulsants/, Inhibition of T-type Ca(2+) channels has been proposed to play a role in the therapeutic action of succinimide antiepileptic drugs. Despite the widespread acceptance of this hypothesis, recent studies using rat and cat neurons have failed to confirm inhibition of T-type currents at therapeutically relevant concentrations. The present study re-examines this issue using the three cloned human channels that constitute the T-type family: alpha 1G, alpha 1H, and alpha 1I. The cloned cDNAs were stably transfected and expressed into mammalian cells, leading to the appearance of typical T-type currents. The results demonstrate that both ethosuximide and the active metabolite of methsuximide, alpha-methyl-alpha-phenylsuccinimide (MPS), block human T-type channels in a state-dependent manner, with higher affinity for inactivated channels. In contrast, succinimide analogs that are not anticonvulsive were relatively poor blockers. The apparent affinity of MPS for inactivated states of the three channels was estimated using two independent measures: K(I) for alpha 1G and alpha 1I was 0.3 to 0.5 mM and for alpha 1H was 0.6 to 1.2 mM. T-type channels display current at the end of long pulses (persistent current), and this current was especially sensitive to block (ethosuximide IC(50) = 0.6 mM). These drugs also reduced both the size of the T-type window current region and the currents elicited by a mock low threshold spike. /The authors/ conclude that succinimide antiepileptic drugs are capable of blocking human T-type channels at therapeutically relevant concentrations.
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Product Name

Methsuximide

Color/Form

Crystals from dilute alcohol, White to grayish white, crystalline powder

CAS RN

77-41-8
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Melting Point

52-53 °C, 52.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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